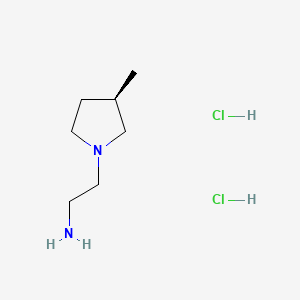
(3-Methoxy-1-methylpyrrolidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-1-methylpyrrolidin-3-yl)methanamine: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxy group and a methyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst use to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Industry: The compound is used in the chemical industry for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(3-Methoxy-1-methylpyrrolidine): A similar compound lacking the methanamine group.
(3-Methoxy-1-methylpyrrolidin-3-yl)amine: A compound with a similar structure but different functional groups.
Uniqueness:
Functional Groups: The presence of both methoxy and methanamine groups in (3-Methoxy-1-methylpyrrolidin-3-yl)methanamine makes it unique compared to its analogs.
Biological Activity: The specific combination of functional groups may confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3-methoxy-1-methylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-9-4-3-7(5-8,6-9)10-2/h3-6,8H2,1-2H3 |
InChI Key |
DYNBCURNGJFUCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


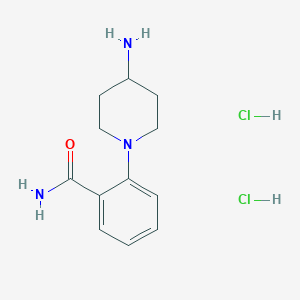
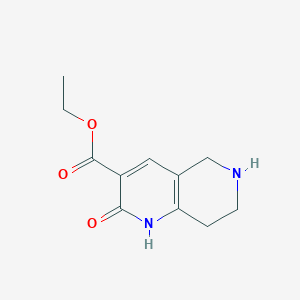

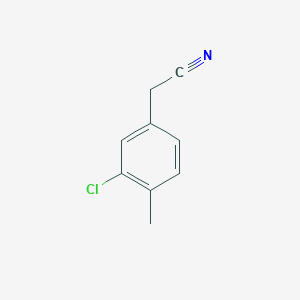
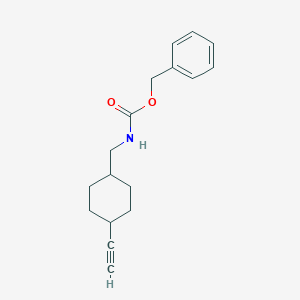
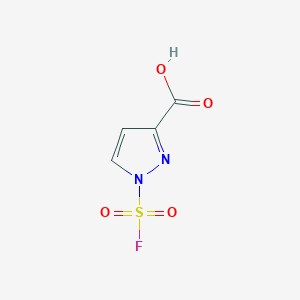
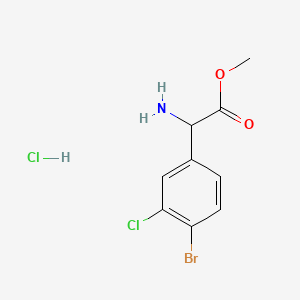
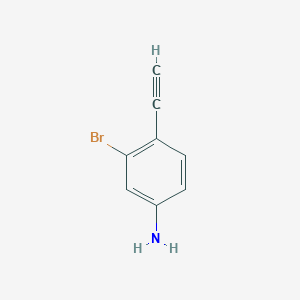
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)

![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
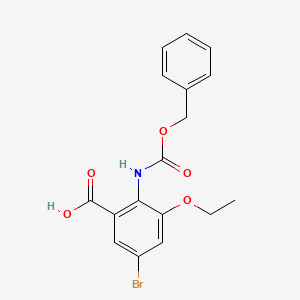
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504724.png)
